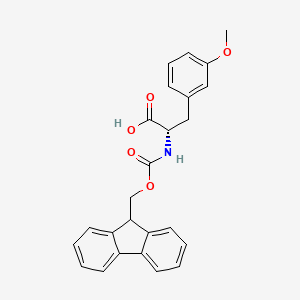

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

Fmoc-L-3-methoxyphenylalanine

Mécanisme D'action

Target of Action

Fmoc-3-Methoxy-L-Phenylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid or FMOC-L-3-METHOXYPHENYLALANINE, is a derivative of the amino acid phenylalanine It’s known that fmoc-protected amino acids like fmoc-3-methoxy-l-phenylalanine are frequently used in peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-3-Methoxy-L-Phenylalanine acts as a protecting group for the amino group of the amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial step in peptide synthesis .

Biochemical Pathways

It’s known that fmoc-protected amino acids play a crucial role in the synthesis of peptides, which are involved in various biochemical pathways .

Result of Action

Fmoc-3-Methoxy-L-Phenylalanine plays a crucial role in the formation of peptides through peptide synthesis . The resulting peptides can have various biological effects depending on their sequence and structure. For instance, Fmoc-protected dipeptides have been found to self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .

Action Environment

The action of Fmoc-3-Methoxy-L-Phenylalanine is influenced by various environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-protected dipeptides to form hydrogels . Moreover, physical and thermal stimuli can be used to solubilize Fmoc-protected amino acids above the critical concentration to induce gel formation .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, a derivative of fluorenone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups that may interact with various biological targets, suggesting applications in anti-inflammatory, anticancer, and antimicrobial therapies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates a complex arrangement that includes a fluorenyl moiety and a methoxyphenyl group, contributing to its physicochemical properties.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antimicrobial Activity :

-

Anticancer Potential :

- Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, which are crucial in cancer treatment. The introduction of specific alkyl groups has been shown to enhance antiproliferative activity, making these compounds promising candidates for further development in oncology .

-

Anti-inflammatory Effects :

- Similar compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The unique functional groups present in this compound may facilitate interactions with receptors involved in inflammation .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies :

- Cytotoxicity Tests :

-

Molecular Docking Studies :

- Computational analyses have been employed to predict the binding affinities of this compound to various biological targets, revealing potential interactions with enzymes involved in metabolic pathways .

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Role as a Protecting Group

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is its use as a protecting group in peptide synthesis. The fluorene moiety provides steric hindrance, which helps to protect amino groups during the synthesis of peptides. This method allows for the selective functionalization of other amino acids without interfering with the protected groups.

1.2 Improved Synthetic Routes

Recent studies have demonstrated that the use of this compound can streamline synthetic routes for complex peptides, reducing the number of steps required and improving overall yields. For instance, innovative methods have been developed that utilize this compound to facilitate the synthesis of cyclic peptides and peptidomimetics, enhancing their stability and bioactivity .

Drug Development

2.1 Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. These compounds can be integrated into larger drug molecules to enhance their efficacy against various cancer types. The ability to modify the compound’s structure allows for the development of targeted therapies that can minimize side effects while maximizing therapeutic outcomes .

2.2 Antiviral Applications

Additionally, there is ongoing research into the antiviral potential of compounds derived from this compound. Their structural similarities to natural amino acids enable them to interact with viral proteins, potentially inhibiting viral replication processes .

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to mimic natural substrates. By incorporating this compound into experimental designs, researchers can investigate enzyme mechanisms and develop inhibitors that may serve as therapeutic agents .

3.2 Structural Biology

In structural biology, this compound is valuable for crystallization studies of proteins and enzymes. Its unique properties can enhance the quality of crystals formed during X-ray crystallography experiments, leading to better resolution structures that are crucial for understanding biological functions at the molecular level .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQVAWYVGALAQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589227 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206060-40-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.